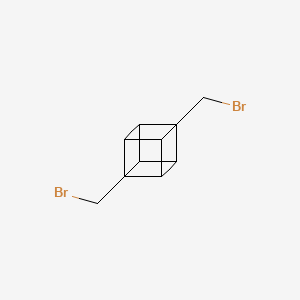

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is a cubane derivative characterized by the presence of bromomethyl groups at the 1 and 4 positions of the cubane structure. Cubane is a highly strained hydrocarbon with a cubic geometry, making its derivatives of significant interest in various fields of chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane typically involves the bromination of cubane derivatives. One common method is the bromination of 1,4-dimethylcubane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for cubane derivatives are not well-documented due to the specialized nature of these compounds. large-scale synthesis would likely involve optimized versions of laboratory methods, with a focus on yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of cubane-1,4-dicarboxylic acid.

Reduction: Formation of 1,4-dimethylcubane.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Bioisosteric Properties :

- Due to its structural similarity to benzene rings, (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane can act as a bioisostere in drug design. This property allows it to replace more traditional aromatic compounds in drug candidates, potentially enhancing efficacy and reducing toxicity.

-

Enzyme Inhibition :

- Research indicates that certain derivatives of cubane have shown promise in inhibiting specific enzymes. The modifications made to the cubane framework can significantly enhance biological activity compared to their aromatic counterparts.

-

Interaction Studies :

- Interaction studies using molecular docking simulations and in vitro assays have been conducted to assess binding affinities with various biological targets. These studies suggest that the compound's interaction profiles are influenced by structural modifications.

Materials Science Applications

- Polymer Chemistry :

Chemical Synthesis Applications

-

Nucleophilic Substitution Reactions :

- The bromomethyl groups present in the compound are reactive sites for nucleophilic substitution reactions. These reactions can lead to the formation of various derivatives by replacing the bromine atoms with other nucleophiles such as amines or alcohols.

-

Dehydrohalogenation :

- Under appropriate conditions, this compound can undergo dehydrohalogenation to yield alkenes. This reaction pathway is crucial for synthesizing more complex organic molecules from simpler precursors.

Mécanisme D'action

The mechanism of action of (1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane depends on the specific application. In chemical reactions, the bromomethyl groups act as reactive sites for nucleophilic substitution or other transformations. In biological systems, the rigid cubane structure can interact with molecular targets in unique ways, potentially leading to novel biological activities.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dimethylcubane: Lacks the bromine atoms, making it less reactive in substitution reactions.

1,4-Dibromocubane: Similar reactivity but lacks the methyl groups, which can influence solubility and other properties.

Cubane-1,4-dicarboxylic acid:

Uniqueness

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is unique due to the presence of both bromomethyl groups and the cubane core, providing a combination of high reactivity and structural rigidity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

(1s,2R,3r,8S)-1,4-bis(bromomethyl)cubane is a cubane derivative notable for its unique structural features and potential biological applications. The compound consists of a cubane core with bromomethyl substituents at the 1 and 4 positions, which significantly influence its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of cubane derivatives. One common approach is the bromination of 1,4-dimethylcubane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Pharmaceutical Potential : Cubane derivatives are investigated for their potential as pharmaceutical agents due to their rigid structure which can enhance binding affinity to biological targets .

- Anticancer Activity : Research has indicated that cubane derivatives may serve as scaffolds for anticancer agents. For example, modifications to the cubane structure have been shown to yield compounds with significant cytotoxicity against cancer cell lines .

- Enzyme Inhibition : Some studies suggest that cubanes can act as inhibitors of specific enzymes. Their unique structural properties allow them to fit into enzyme active sites effectively.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Substitution Reactions : The bromomethyl groups can participate in nucleophilic substitution reactions with various biological molecules, potentially leading to modified proteins or nucleic acids.

- Oxidative Stress Induction : Compounds derived from cubane structures have been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells—a mechanism often exploited in cancer therapies .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated that the compound exhibited significant cytotoxicity compared to controls. The mechanism was attributed to induction of apoptosis via ROS generation and disruption of mitochondrial function .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against a panel of enzymes relevant to cancer metabolism. The results indicated that this compound inhibited key metabolic enzymes involved in tumor growth and proliferation .

Data Summary

The following table summarizes key findings from research on this compound:

| Study | Biological Activity | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Anticancer | ROS Generation | Significant cytotoxicity against cancer cell lines |

| Study 2 | Enzyme Inhibition | Active Site Binding | Inhibition of metabolic enzymes linked to tumor growth |

Propriétés

IUPAC Name |

1,4-bis(bromomethyl)cubane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZXQBFYTZQZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.